molecular formula C9H8O3 B165853 5-Norbornene-2,3-dicarboxylic anhydride CAS No. 826-62-0

5-Norbornene-2,3-dicarboxylic anhydride

Cat. No.: B165853
CAS No.: 826-62-0
M. Wt: 164.16 g/mol
InChI Key: KNDQHSIWLOJIGP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Norbornene-2,3-dicarboxylic anhydride, also known as Carbic anhydride, is primarily used in the synthesis of polymers . It interacts with various monomers and catalysts during the polymerization process . In the context of biochemical targets, it has been shown to bind to the amine group of chitosan, a natural polysaccharide .

Mode of Action

Carbic anhydride participates in Ring-Opening Metathesis Polymerization (ROMP), a type of chain-growth polymerization . In this process, the compound interacts with a catalyst, such as the Grubbs third-generation catalyst, to form high molecular weight polymers . The solubility of these polymers increases with increased substituent’s steric hindrance .

Biochemical Pathways

The primary biochemical pathway involving Carbic anhydride is the ROMP process . This process leads to the formation of high molecular weight polymers with improved solubility . The polymerization is a living process, meaning it can be controlled to produce polymers with desired properties .

Pharmacokinetics

It’s worth noting that the compound is soluble in various organic solvents, which can influence its distribution and availability during the polymerization process .

Result of Action

The result of Carbic anhydride’s action in the ROMP process is the formation of high molecular weight polymers . These polymers have improved solubility compared to the homopolymer of Carbic anhydride . The polymers can be used in various applications, including the production of coatings, lubricants, and other materials .

Action Environment

The action of Carbic anhydride is influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the anhydride group, forming the corresponding acid . Therefore, it’s important to control the environment during the polymerization process to prevent unwanted side reactions . Additionally, adequate ventilation is recommended during handling to avoid inhalation of dust .

Chemical Reactions Analysis

5-Norbornene-2,3-dicarboxylic anhydride undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

5-Norbornene-2,3-dicarboxylic anhydride can be compared with similar compounds such as:

These compounds share similar chemical structures but differ in their specific applications and reactivity, making this compound unique in its versatility and utility in scientific research and industrial applications.

Properties

IUPAC Name

4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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InChI

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KNDQHSIWLOJIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8O3
Source PubChem
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Related CAS

55636-72-1
Record name 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, homopolymer
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DSSTOX Substance ID

DTXSID0047456
Record name 2-Norbornene-5,6-dicarboxylic anhydride
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Molecular Weight

164.16 g/mol
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Physical Description

Dry Powder; Liquid, White powder; [Sigma-Aldrich MSDS]
Record name 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
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Record name 5-Norbornene-2,3-dicarboxylic anhydride
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CAS No.

826-62-0, 2746-19-2, 129-64-6
Record name 5-Norbornene-2,3-dicarboxylic anhydride
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Record name NSC 3999
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Record name Himic anhydride
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Record name 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
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Record name 2-Norbornene-5,6-dicarboxylic anhydride
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Record name 1,2,3,6-tetrahydro-3,6-methanophthalic anhydride
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Synthesis routes and methods I

Procedure details

That is, Diels-Alder reaction between cyclopentadiene (CPD) and maleic anhydride, which gives 5-norbornene-2,3-dicarboxylic anhydride (NDA). Then, the oxidation of NDA for conversion into 1,2,3,4-cyclopentanetetracarboxylic acid (CPTC). Finally, the dehydration of CPTC to give the desired cis, cis, cis-CPDA.
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Synthesis routes and methods II

Procedure details

The Diels-Alder adduct from cyclopentadiene and maleic anhydride, endo-cis-5-norbornene-2,3-dicarboxylic anhydride, m.p. 165° C., was heated at 220° C. for 4 hours. On cooling the product solidified with a melting point of 101° C. The crude reaction product was recrystallized from benzene three times to isolate exo-cis-5-norbornene-2,3-dicarboxylic anhydride, m.p. 141° C., in 25% yield.
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Synthesis routes and methods III

Procedure details

A solution of bicyclo[2. 2. 1]hept-5-ene-2,3-dicarboxylic anhydride in toluene is prepared by reacting 1960 grams (20 moles) of maleic anhydride dissolved in 3000 grams of toluene with 1320 grams (20 moles) of cyclopentadiene at a reaction temperature in the range of from about 70° to 75°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Norbornene-2,3-dicarboxylic anhydride
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5-Norbornene-2,3-dicarboxylic anhydride
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5-Norbornene-2,3-dicarboxylic anhydride
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5-Norbornene-2,3-dicarboxylic anhydride
Reactant of Route 5
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Reactant of Route 6
5-Norbornene-2,3-dicarboxylic anhydride

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